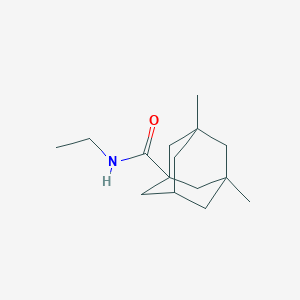![molecular formula C18H23NO3 B5421602 3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5421602.png)
3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid, also known as BEAC, is a bicyclic amino acid that has been synthesized and studied for its potential use in scientific research. BEAC has a unique structure that makes it an interesting molecule to study, and its potential applications in the fields of biochemistry and physiology make it a promising area of research.
Mecanismo De Acción
The mechanism of action of 3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its selective binding to ion channels in the brain. This binding can alter the function of the ion channels, leading to changes in neuronal activity. By studying the effects of this compound on ion channels, researchers can gain insight into the underlying mechanisms of neural function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to modulate ion channel activity, alter synaptic transmission, and affect neuronal excitability. These effects make this compound a promising tool for studying the function of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study specific ion channels in more detail, without affecting the function of other channels. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring is required to ensure that this compound does not have any adverse effects on the cells or tissues being studied.
Direcciones Futuras
There are a number of potential future directions for research on 3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid. One area of interest is its use in studying the function of ion channels in disease states, such as epilepsy or Parkinson's disease. Another potential application is its use in developing new drugs that target specific ion channels. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and its potential uses in other areas of scientific research.
Métodos De Síntesis
3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the use of a protected amino acid, which is coupled with a protected bicyclic ring to form the desired molecule. The protecting groups are then removed to yield the final product.
Aplicaciones Científicas De Investigación
3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has been studied for its potential use as a tool in scientific research. One area of interest is its use as a probe for studying the function of ion channels in the brain. This compound has been shown to selectively bind to certain types of ion channels, allowing researchers to study their function in more detail.
Propiedades
IUPAC Name |
3-(2-phenylethylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(19-11-10-12-4-2-1-3-5-12)15-13-6-8-14(9-7-13)16(15)18(21)22/h1-5,13-16H,6-11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZAHVYJTCZYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5421519.png)

![4-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5421538.png)
![2,2-dimethyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5421541.png)

![1-[3-(4-bromophenyl)acryloyl]-2-methylpiperidine](/img/structure/B5421556.png)

![2-{4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5421575.png)
![5-(2,4-dichlorophenyl)-3-[2-(2,4-dichlorophenyl)vinyl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5421588.png)
![1-methyl-4-[(5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B5421595.png)

![3-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5421604.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5421607.png)
![N~1~,N~1~-dimethyl-N~4~-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5421614.png)
